molecular formula C51H69N13O11S2 B109568 CTAP CAS No. 103429-32-9

CTAP

Cat. No.: B109568
CAS No.: 103429-32-9
M. Wt: 1104.3 g/mol
InChI Key: OFMQLVRLOGHAJI-FGHAYEPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTAP (trifluoroacetate salt) is a cyclic octapeptide known for its role as a selective antagonist of the µ opioid receptor. It is formally named D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-cyclic (2→7)-disulfide-L-threoninamide, trifluoroacetate salt. The compound is water-soluble and has a molecular formula of C51H69N13O11S2 • XCF3COOH with a molecular weight of 1104.3 .

Scientific Research Applications

CTAP (trifluoroacetate salt) has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: CTAP (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove side-chain protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: CTAP (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of functional groups such as amines, thiols, and carboxyl groups. These reactions can be used to modify the peptide for various applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiol groups can lead to the formation of disulfide bonds, while reduction can break these bonds .

Mechanism of Action

CTAP (trifluoroacetate salt) exerts its effects by selectively binding to the µ opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with endogenous or exogenous agonists, which can modulate pain perception and other physiological responses. The compound’s high selectivity for the µ opioid receptor over the δ receptor is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound (trifluoroacetate salt) is unique due to its high potency and selectivity for the µ opioid receptor. It is at least ten times more potent than naltrexone and exhibits minimal activity at the δ receptor, making it a valuable tool for studying µ opioid receptor-specific pathways .

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQLVRLOGHAJI-FGHAYEPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439498
Record name CHEMBL1795717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1104.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103429-32-9
Record name CHEMBL1795717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CTAP
Reactant of Route 2
CTAP
Reactant of Route 3
CTAP
Reactant of Route 4
CTAP
Reactant of Route 5
CTAP
Reactant of Route 6
CTAP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.